Lipophilicity (LogP) Differentiation Relative to Methoxy, tert-Butoxy, sec-Butoxy, and Des-Methyl Analogs
1-(Bromomethyl)-1-butoxy-3-methylcyclohexane exhibits a computed LogP of 4.1469, which is markedly higher than that of its methoxy analog (LogP 2.9766) and its des‑methyl butoxy analog (LogP 3.9009), while remaining essentially identical to the tert‑butoxy and sec‑butoxy analogs (LogP 4.1453) . This demonstrates that the n‑butoxy chain, in combination with the 3‑methyl group, imparts maximal lipophilicity among simple alkoxy variants, a property that can be exploited to enhance membrane partitioning without altering the core scaffold.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.1469 |
| Comparator Or Baseline | 1-(Bromomethyl)-1-methoxy-3-methylcyclohexane (LogP 2.9766); 1-(Bromomethyl)-1-butoxycyclohexane (LogP 3.9009); 1-(Bromomethyl)-1-(tert‑butoxy)-3-methylcyclohexane (LogP 4.1453); 1-(Bromomethyl)-1-(sec‑butoxy)-3-methylcyclohexane (LogP 4.1453) |
| Quantified Difference | +1.17 log units over methoxy analog; +0.246 log units over des‑methyl butoxy analog; <0.002 log units vs. tert‑/sec‑butoxy analogs |
| Conditions | Calculated LogP values as reported on Leyan product pages (computational method not disclosed). |
Why This Matters
A higher LogP can translate into improved passive membrane permeability, a critical parameter in cell‑based assays and in vivo pharmacokinetics, making this compound a preferred choice when balanced lipophilicity is required.
